Lithium Carbonate

Description

This compound appears as a white powder. Strong irritant when dissolved in water.

This compound is a lithium salt and a carbonate salt. It has a role as an antimanic drug.

Lithium has been used to treat manic episodes since the 19th century. Though it is widely used, its mechanism of action is still unknown. This compound has a narrow therapeutic range and so careful monitoring is required to avoid adverse effects.

This compound is the carbonate salt of lithium, a soft alkali metal, with antimanic and hematopoietic activities. Lithium interferes with transmembrane sodium exchange in nerve cells by affecting sodium, potassium-stimulated adenosine triphosphatase (Na+, K+-ATPase); alters the release of neurotransmitters; affects cyclic adenosine monophosphate (cAMP) concentrations; and blocks inositol metabolism resulting in depletion of cellular inositol and inhibition of phospholipase C-mediated signal transduction. The exact mechanism through which lithium exerts its mood-stabilizing effect has not been established. In addition, lithium stimulates granulocytopoiesis and appears to increase the level of pluripotent hematopoietic stem cells by stimulating the release of hematopoietic cytokines and/or directly acting on hematopoietic stem cells.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1970 and has 4 approved and 36 investigational indications. This drug has a black box warning from the FDA.

A lithium salt, classified as a mood-stabilizing agent. Lithium ion alters the metabolism of BIOGENIC MONOAMINES in the CENTRAL NERVOUS SYSTEM, and affects multiple neurotransmission systems.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dilithium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZVUEUWXADBQD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

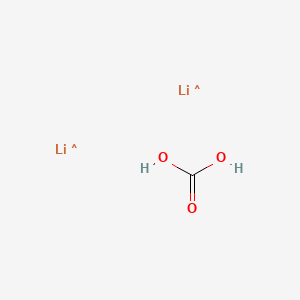

[Li+].[Li+].C(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CLi2O3, Li2CO3 | |

| Record name | LITHIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lithium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10377-37-4 (mono-lithium salt), 17341-24-1 (Parent) | |

| Record name | Lithium carbonate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023784 | |

| Record name | Lithium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium carbonate appears as a white powder. Strong irritant when dissolved in water., White powder slightly soluble in water; [CAMEO], WHITE POWDER. | |

| Record name | LITHIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 1300 °C | |

| Record name | Lithium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

100mM, Solubility in water (wt%): 1.52 at 0 °C; 1.31 at 20 °C; 1.16 at 40 °C; 1.00 at 60 °C; 0.84 at 80 °C; 0.71 at 100 °C, Insoluble in alcohol; soluble in dilute acid, Insoluble in acetone, ammonia, Solubility in water, g/100ml: 1.3 (poor) | |

| Record name | Lithium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.11 g/cu cm, 2.1 g/cm³ | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, light, alkaline powder, White monoclinic crystals | |

CAS No. |

554-13-2 | |

| Record name | LITHIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium carbonate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BMD2GNA4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

723 °C | |

| Record name | Lithium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LITHIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LITHIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1109 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Chemical and Physical Properties of Lithium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium carbonate (Li₂CO₃) is an inorganic salt of significant interest across various scientific disciplines. In the pharmaceutical realm, it is a cornerstone medication for the management of bipolar disorder, with a unique profile of mood-stabilizing and anti-suicidal properties.[1][2] Its utility also extends to industrial applications, including the manufacturing of ceramics, glass, and as a crucial component in the cathodes of lithium-ion batteries.[3][4][5] A thorough understanding of its fundamental chemical and physical properties is paramount for its effective and safe use in both research and applied settings. This guide provides an in-depth overview of these core characteristics, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical Properties

This compound is a white, odorless, crystalline solid or powder. It is the lithium salt of carbonic acid. While stable in air, it reacts with strong acids to produce the corresponding lithium salt, water, and carbon dioxide. In an aqueous solution, the introduction of carbon dioxide can convert it to the more soluble lithium bicarbonate (LiHCO₃).

Identification and Nomenclature

| Property | Value |

| Chemical Name | This compound |

| IUPAC Name | dithis compound |

| Chemical Formula | Li₂CO₃ |

| CAS Number | 554-13-2 |

| Molar Mass | 73.89 g/mol |

Thermal Decomposition

This compound is thermally stable at lower temperatures but will decompose upon strong heating. The decomposition reaction yields lithium oxide (Li₂O) and carbon dioxide (CO₂). This decomposition typically begins at temperatures above its melting point.

The chemical equation for the thermal decomposition is:

Li₂CO₃(s) → Li₂O(s) + CO₂(g)

The small ionic radius of the lithium ion leads to a strong polarizing action, which weakens the C-O bond and facilitates this decomposition.

Physical Properties

The physical properties of this compound are well-documented and are crucial for its handling, processing, and application.

Tabulated Physical Properties

| Property | Value |

| Appearance | Odorless white powder or colorless monoclinic crystal |

| Density | 2.11 g/cm³ |

| Melting Point | 723 °C (996 K) |

| Boiling Point | Decomposes at 1310 °C (1583 K) |

| Crystal Structure | Monoclinic, Space Group C2/c |

| Refractive Index | 1.428 |

Solubility

This compound exhibits relatively low solubility in water for an alkali metal carbonate, and its solubility decreases with increasing temperature. This inverse solubility-temperature dependence is a key characteristic.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 1.54 |

| 10 | 1.43 |

| 20 | 1.31 |

| 25 | 1.29 |

| 40 | 1.16 |

| 60 | 1.00 |

| 80 | 0.84 |

| 100 | 0.69 |

It is insoluble in acetone and ethanol.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Determination of Melting Point by Capillary Method

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Continue this process until the packed sample height is 2-3 mm.

-

Initial Rapid Heating: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to get an approximate melting point.

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample in a fresh capillary tube and place it in the apparatus.

-

Heat the sample until the temperature is about 15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the sample.

-

Repeat: For accuracy, repeat the determination at least once more with a fresh sample.

Determination of Solubility by Isothermal Shake-Flask Method

This is a reliable method for determining the thermodynamic (equilibrium) solubility of a solid in a solvent.

Apparatus:

-

Thermostatic shaker bath or incubator

-

Conical flasks or vials with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., ICP-AES for lithium concentration)

-

pH meter

Procedure:

-

Preparation: Prepare a series of stoppered flasks, each containing a specific volume of the solvent (e.g., deionized water).

-

Sample Addition: Add an excess amount of this compound to each flask to create a saturated solution. The presence of undissolved solid is necessary to ensure equilibrium is reached.

-

Equilibration: Place the flasks in a thermostatic shaker bath set to the desired temperature. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it to remove any undissolved solid.

-

Analysis: Accurately determine the concentration of lithium in the filtrate using a suitable analytical technique, such as Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES).

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL) from the measured concentration.

Below is a workflow diagram for this experimental protocol.

Determination of Crystal Structure by X-ray Powder Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure.

Apparatus:

-

X-ray diffractometer with a goniometer

-

Sample holder

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: The this compound sample should be a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle to achieve a particle size of less than 10 µm. This ensures a random orientation of the crystallites.

-

Sample Mounting: Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface that is level with the holder's surface.

-

Instrument Setup: Place the sample holder in the X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation), voltage, current, and the scanning range of 2θ angles (e.g., from 5° to 70°).

-

Data Collection: Initiate the scan. The instrument will rotate the sample at an angle θ while the detector rotates at an angle of 2θ, collecting data on the intensity of the diffracted X-rays at each angle.

-

Data Analysis:

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystal structure. Compare the experimental pattern with standard patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity of this compound.

-

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters (a, b, c, α, β, γ) through a process called indexing and refinement, often using specialized software.

-

Determination of Density by Gas Pycnometry

Gas pycnometry is a standard technique for determining the true density of a solid material. It measures the volume of the solid by detecting the pressure change of a gas in a calibrated volume.

Apparatus:

-

Gas pycnometer (typically using helium as the analysis gas)

-

Analytical balance

-

Sample cell of appropriate size

Procedure:

-

Sample Preparation: Accurately weigh a suitable amount of the dry this compound powder and record the mass.

-

Instrument Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions, often using a standard calibration sphere of known volume.

-

Sample Loading: Place the weighed sample into the sample cell of the pycnometer.

-

Analysis: Place the sample cell into the instrument and initiate the analysis sequence. The instrument will automatically purge the cell with the analysis gas (helium) and then perform a series of measurements to determine the volume of the sample.

-

Calculation: The density (ρ) is calculated by the instrument using the formula:

ρ = mass / volume

-

Repeat: Perform multiple measurements to ensure the results are reproducible.

Relevance in Drug Development: Mechanism of Action

The therapeutic effects of this compound in bipolar disorder are not fully understood, but are thought to involve the modulation of several intracellular signaling pathways. Two of the most prominent hypotheses are the inhibition of glycogen synthase kinase-3 (GSK-3) and the inositol depletion hypothesis.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Lithium directly and indirectly inhibits GSK-3, a key enzyme in numerous cellular processes, including neurotransmission and cell survival.

-

Direct Inhibition: Lithium competes with magnesium ions (Mg²⁺), which are essential cofactors for GSK-3 activity.

-

Indirect Inhibition: Lithium can disrupt the formation of a signaling complex involving Akt, β-arrestin 2, and protein phosphatase 2A (PP2A). This disruption leads to increased activity of Akt, which in turn phosphorylates and inhibits GSK-3.

The inhibition of GSK-3 by lithium is believed to contribute to its neuroprotective and mood-stabilizing effects.

Inositol Depletion Hypothesis

This hypothesis suggests that lithium's therapeutic effect is due to its inhibition of inositol monophosphatase (IMPase), an enzyme crucial for the recycling of inositol.

-

Activation of certain G-protein coupled receptors (GPCRs) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ is a second messenger that is eventually dephosphorylated to myo-inositol.

-

Lithium inhibits IMPase, preventing the final step of this recycling process.

-

This leads to a depletion of cellular myo-inositol, which in turn reduces the synthesis of PIP₂.

-

The reduced availability of PIP₂ dampens the signaling through this pathway, which is thought to be overactive in mania.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. It is important to handle this chemical with appropriate personal protective equipment, including safety goggles and gloves, in a well-ventilated area. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Structural Architecture and Morphology of Lithium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium carbonate (Li₂CO₃), a cornerstone in pharmaceuticals for the management of bipolar disorder, is a compound whose solid-state properties are of paramount importance for its efficacy and industrial handling. This technical guide provides an in-depth exploration of the crystal structure and morphology of this compound, offering a critical resource for researchers in materials science and drug development.

Crystallographic Polymorphism of this compound

This compound is known to crystallize in two primary polymorphic forms: a monoclinic phase, which is the naturally occurring mineral zabuyelite, and a hexagonal phase. The crystallographic details of these polymorphs are crucial for understanding their physical and chemical properties.

Monoclinic (C2/c) Polymorph

The most common polymorph of this compound at ambient conditions is the monoclinic C2/c structure.[1][2] In this arrangement, each lithium ion is coordinated to four oxygen atoms, forming LiO₄ tetrahedra. These tetrahedra share corners and edges to create a three-dimensional network.[1] The carbonate ions (CO₃²⁻) are planar, with C-O bond lengths of approximately 1.28 Å and 1.30 Å.[1]

Hexagonal (P6₃/mcm) Polymorph

A hexagonal polymorph with the space group P6₃/mcm has also been identified.[3] In this structure, the lithium ion is bonded to six equivalent oxygen atoms, forming LiO₆ octahedra that share corners, edges, and faces. The C-O bond length in the trigonal planar carbonate group is about 1.30 Å. Another hexagonal polymorph (P6₃/mcm) has been observed at high pressure (above 10 GPa).

The crystallographic data for both the monoclinic and hexagonal polymorphs are summarized in Table 1 for direct comparison.

| Parameter | Monoclinic (Zabuyelite) | Hexagonal |

| Crystal System | Monoclinic | Hexagonal |

| Space Group | C2/c | P6₃/mcm |

| Space Group No. | 15 | 193 |

| Lattice Constants | a = 8.28 Å | a = 4.65 Å |

| b = 4.97 Å | b = 4.65 Å | |

| c = 6.08 Å | c = 5.38 Å | |

| α = 90.00° | α = 90.00° | |

| β = 113.75° | β = 90.00° | |

| γ = 90.00° | γ = 120.00° | |

| Unit Cell Volume | 228.90 ų | 100.95 ų |

| References |

Table 1. Crystallographic Data for Monoclinic and Hexagonal this compound.

Crystal Morphology and Influencing Factors

The external shape, or morphology, of this compound crystals is highly dependent on the conditions of their formation. This variability has significant implications for industrial processing, such as filtration and powder flow. Common morphologies observed include prismatic, tabular, flaky, strip-like, and columnar crystals.

Factors Influencing Crystal Morphology

Several key parameters during the crystallization process can be controlled to tailor the morphology of this compound:

-

Temperature: Higher temperatures can lead to the formation of larger crystals and more pronounced crystal aggregation.

-

Supersaturation: The level of supersaturation influences both nucleation and crystal growth rates, thereby affecting the final crystal size and shape.

-

Agitation/Stirring Speed: The stirring rate affects the mass transfer of solutes to the crystal surface and can influence the degree of agglomeration. Lower agitation rates tend to produce larger primary particles and aggregates.

-

Presence of Additives and Impurities: Ions present in the crystallization solution can interact with specific crystal faces, modifying the growth rates of those faces and thus altering the overall crystal habit. For instance, sodium hexametaphosphate (SHMP) can induce the formation of compact spherulites.

The interplay of these factors can lead to a wide range of crystal morphologies, from well-defined single crystals to complex agglomerates. For example, commercial this compound often consists of irregular particles (1–10 μm) that form larger agglomerates (around 35 μm).

Experimental Protocols for Characterization

The determination of the crystal structure and morphology of this compound relies on well-established analytical techniques. The general workflow for the synthesis and characterization is outlined below.

Synthesis via Reactive Crystallization

A common method for synthesizing this compound is through reactive crystallization, where solutions of a lithium salt (e.g., lithium chloride, LiCl) and a carbonate source (e.g., potassium carbonate, K₂CO₃) are mixed under controlled conditions.

Caption: Workflow for the synthesis of this compound via reactive crystallization.

Structural and Morphological Characterization

X-ray diffraction is a fundamental technique for determining the crystal structure, identifying phases, and assessing the purity of crystalline materials like this compound.

-

Sample Preparation: A powdered sample of this compound is typically prepared for analysis.

-

Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a range of angles (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present. Rietveld refinement can be used for quantitative phase analysis and to determine lattice parameters.

Caption: General workflow for the characterization of this compound using X-ray Diffraction.

Scanning electron microscopy is employed to visualize the morphology, size, and surface features of this compound crystals.

-

Sample Preparation: The dried this compound powder is mounted on a sample holder, often using carbon tape, and coated with a thin conductive layer (e.g., gold or platinum) to prevent charging under the electron beam.

-

Imaging: A focused beam of electrons is scanned across the sample surface. The interaction of the electrons with the sample generates signals (secondary electrons, backscattered electrons) that are used to form an image.

-

Analysis: The resulting micrographs provide direct visualization of the crystal habits, size distribution, and degree of agglomeration. Energy-dispersive X-ray spectroscopy (EDX) can be coupled with SEM for elemental analysis to identify impurities.

Caption: Workflow for the morphological characterization of this compound using SEM.

Conclusion

A thorough understanding of the crystal structure and morphology of this compound is essential for controlling its properties and performance in pharmaceutical applications. The existence of multiple polymorphs and the strong dependence of crystal morphology on synthesis conditions highlight the need for careful control during its production. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this important active pharmaceutical ingredient.

References

An In-depth Technical Guide on the Thermochemical Properties and Phase Transitions of Lithium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and phase transitions of lithium carbonate (Li₂CO₃), a compound of significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. This document summarizes key quantitative data, details experimental methodologies for its determination, and presents visual representations of its phase behavior and analytical workflows.

Thermochemical Properties

This compound is a white solid at room temperature with well-characterized thermochemical properties. A summary of these key quantitative data is presented in the tables below.

Table 1: Fundamental Thermochemical Properties of this compound

| Property | Value | Units |

| Molar Mass | 73.89 | g/mol |

| Standard Enthalpy of Formation (ΔHf°) | -1216.04[1] | kJ/mol |

| Standard Molar Entropy (S°) | 90.31[1] | J/(mol·K) |

| Melting Point | 723[2] | °C |

| Boiling Point | Decomposes | °C |

| Decomposition Temperature | ~1310[2] | °C |

Table 2: Heat Capacity of Solid this compound

The heat capacity of solid this compound is temperature-dependent. The Shomate equation provides a good fit for the heat capacity (Cp) in J/(mol·K) as a function of temperature (T) in Kelvin[3]:

-

For T = 298 K to 683 K: Cp(T) = 68.33230 + 146.6390(T/1000) - 162.5730(T/1000)² + 248.0260*(T/1000)³ - 0.702297/((T/1000)²)

-

For T = 683 K to 993 K: Cp(T) = -6.394740 + 261.4660(T/1000) - 102.0050(T/1000)² + 42.47230*(T/1000)³ - 0.168328/((T/1000)²)

Phase Transitions

This compound undergoes several phase transitions upon heating at atmospheric pressure, moving from a solid to a liquid state and eventually decomposing at higher temperatures. At ambient conditions, this compound possesses a monoclinic crystal structure. While a high-pressure hexagonal polymorph has been identified, no solid-state phase transitions for pure this compound have been reported at atmospheric pressure in the reviewed literature.

Table 3: Phase Transition Properties of this compound

| Transition | Temperature (°C) | Enthalpy Change (kJ/mol) | Notes |

| Melting (Solid to Liquid) | 723 | 40.96 | |

| Decomposition | ~1310 | 226 | Enthalpy of decomposition for the reaction Li₂CO₃(s) → Li₂O(s) + CO₂(g). |

The phase transition pathway of this compound at atmospheric pressure can be visualized as follows:

Experimental Protocols

The determination of the thermochemical properties of this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are fundamental techniques for studying phase transitions and thermal stability.

-

Objective: To determine the melting point, enthalpy of fusion, decomposition temperature, and mass loss of this compound.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is ideal.

-

Sample Preparation: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: A controlled, inert atmosphere, such as dry nitrogen or argon, is used to prevent side reactions. A typical flow rate is 20-50 mL/min.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Program: The sample is heated from ambient temperature to a temperature above the expected decomposition point (e.g., 1400 °C).

-

-

Data Analysis:

-

The DSC curve reveals endothermic peaks corresponding to melting and decomposition. The onset temperature of the first sharp peak indicates the melting point, and the area under this peak is used to calculate the enthalpy of fusion.

-

The TGA curve shows the mass of the sample as a function of temperature. A significant mass loss indicates decomposition. The onset temperature of this mass loss is taken as the decomposition temperature.

-

Bomb Calorimetry

Bomb calorimetry is employed to determine the standard enthalpy of formation.

-

Objective: To measure the heat of combustion of lithium in the presence of carbon and oxygen to form this compound, from which the standard enthalpy of formation can be calculated using Hess's Law.

-

Instrumentation: A high-pressure bomb calorimeter.

-

Sample Preparation: A known mass of pure lithium is placed in a crucible within the bomb, along with a source of pure carbon (graphite).

-

Experimental Conditions:

-

The bomb is sealed and pressurized with an excess of pure oxygen.

-

The bomb is placed in a known volume of water in the calorimeter.

-

The reaction is initiated by electrical ignition.

-

-

Data Analysis: The temperature change of the water is measured to calculate the heat released during the reaction. This value, along with the known heats of formation of the reactants and other products, is used to calculate the standard enthalpy of formation of this compound.

Heat Capacity Measurement

Adiabatic calorimetry is a precise method for determining heat capacity.

-

Objective: To measure the heat capacity of this compound as a function of temperature.

-

Instrumentation: An adiabatic calorimeter.

-

Sample Preparation: A known mass of solid this compound is placed in a sample container within the calorimeter.

-

Experimental Conditions:

-

The sample is heated in small, precise temperature increments.

-

The system is allowed to reach thermal equilibrium after each heating step.

-

The amount of energy required to achieve each temperature increment is measured.

-

-

Data Analysis: The heat capacity is calculated from the energy input and the corresponding temperature change.

A general workflow for the thermochemical analysis of a solid compound like this compound is depicted below:

Crystal Structure

At standard atmospheric pressure and room temperature, this compound exists in a monoclinic crystal system with the space group C2/c. Under high pressure (above 1.6 GPa), it undergoes a phase transition to a hexagonal structure with the space group P6₃/mcm.

This technical guide provides a foundational understanding of the thermochemical properties and phase behavior of this compound, essential for its application in research and development. The provided data and experimental protocols serve as a valuable resource for scientists and professionals working with this important compound.

References

The Dawn of a Mood Stabilizer: Early Research on the Psychiatric Effects of Lithium Carbonate

An In-depth Technical Guide for Researchers and Drug Development Professionals

The mid-20th century marked a pivotal moment in psychiatric medicine with the serendipitous discovery and subsequent systematic investigation of lithium carbonate as a treatment for mania. This guide delves into the foundational research that established lithium as the first true mood stabilizer, providing a technical overview of the seminal clinical trials, early mechanistic hypotheses, and the experimental protocols that paved the way for modern psychopharmacology.

Core Clinical Trial Data

The initial clinical explorations of lithium's efficacy were characterized by small patient cohorts and evolving methodologies. The following tables summarize the key quantitative data from these pioneering studies.

| John F.J. Cade's 1949 Study on Psychotic Excitement | |

| Patient Population | 10 male patients with "psychotic excitement" (mania) |

| Dosage Regimen | Initially lithium citrate (20 grains three times a day), later switched to this compound in some cases for better tolerance.[1] |

| Key Outcomes | All 10 patients showed a significant reduction in manic symptoms.[2] |

| 5 of the 10 patients were able to be discharged from the hospital after long-term illness. |

| Mogens Schou et al.'s 1954 Controlled Trial in Mania | |

| Patient Population | 38 patients in a manic state, with 30 exhibiting "clear" affective symptoms.[3] |

| Study Design | Placebo-controlled, with patients alternating between lithium and placebo.[4][5] |

| Dosage Regimen | Not explicitly detailed in available abstracts, but serum lithium levels were monitored. |

| Key Outcomes | 12 of 30 patients with clear affective symptoms showed "spectacular improvement". |

| 15 of 30 patients showed "some improvement". | |

| 3 of 30 patients showed no effect. | |

| Serum Lithium Levels | Maintained between 0.5 and 2.0 mmol/L. |

| Baastrup and Schou's 1967 Prophylactic Study | |

| Patient Population | 88 patients with recurrent manic-depressive psychosis or recurrent depressions. |

| Study Design | "Mirror-image" study comparing the frequency and duration of episodes before and during lithium treatment. |

| Observation Period | Up to 6.5 years. |

| Key Outcomes | The average duration of mood episodes per year decreased from 13 weeks before lithium to 2 weeks during lithium treatment. |

| 87% drop in the frequency of both manic and depressive recurrences. | |

| Before lithium, relapses occurred on average every 8 months; during lithium treatment, the average interval between relapses was 60–85 months. |

Experimental Protocols

The methodologies employed in these early studies laid the groundwork for future clinical trial design in psychopharmacology.

John F.J. Cade's 1949 Observational Study

Patient Selection: Ten male patients housed at the Bundoora Repatriation Mental Hospital in Melbourne, Australia, were selected based on a diagnosis of "psychotic excitement," consistent with what is now known as mania. Three of these patients were in a chronic manic state.

Treatment Protocol:

-

Initial treatment commenced with lithium citrate, administered orally at a dose of 20 grains (approximately 1.3 grams) three times a day.

-

In cases where patients experienced gastrointestinal side effects, the formulation was switched to this compound.

-

The duration of treatment was not standardized and continued until a clinical response was observed.

-

To assess for specificity of action, lithium citrate was also administered to six patients with dementia praecox (schizophrenia) and to patients with chronic depressive psychoses.

Outcome Measures: Clinical improvement was assessed through observational methods, focusing on the reduction of manic symptoms such as excitement, restlessness, and disorganized thought processes. The ability of patients to be discharged from the hospital was a key indicator of significant improvement.

Mogens Schou et al.'s 1954 Controlled Trial

Patient Selection: Thirty-eight patients in a manic state were included in the study. Of these, 30 were identified as having "clear" affective symptoms.

Study Design: A placebo-controlled design was implemented, which was a novel approach in psychiatry at the time. Patients were alternated between periods of receiving lithium and a placebo. The allocation to the initial treatment (lithium or placebo) was randomized by the flip of a coin.

Treatment Protocol:

-

Patients received either lithium or a placebo for a specified period.

-

The treatment periods were alternated to observe changes in manic symptoms corresponding to the presence or absence of active treatment.

-

Serum lithium concentrations were systematically monitored throughout the study to ensure they remained within a therapeutic range of 0.5 to 2.0 mmol/L.

Outcome Measures: The primary outcome was the clinical assessment of manic symptoms. Improvement was categorized as "spectacular improvement," "some improvement," or "no effect."

Baastrup and Schou's 1967 Prophylactic Trial

Patient Selection: Eighty-eight patients with a history of recurrent manic-depressive psychosis or recurrent depressions were selected for the study.

Study Design: The study employed a "mirror-image" design, where each patient served as their own control. The frequency and duration of affective episodes for a period before the initiation of lithium were compared to the frequency and duration of episodes during lithium treatment.

Treatment Protocol:

-

Patients received continuous lithium administration over a period of up to 6.5 years.

-

The study also observed the effects of discontinuing lithium, noting the reappearance of affective episodes.

Outcome Measures: The primary endpoints were the frequency of manic and depressive episodes and the total time patients were ill with affective episodes per year.

Early Mechanistic Hypotheses and Signaling Pathways

The precise mechanism of action of lithium remains a subject of ongoing research. However, early investigations led to several key hypotheses that continue to influence the field.

The Inositol Depletion Hypothesis

One of the earliest and most enduring theories of lithium's therapeutic action is the inositol depletion hypothesis. This theory posits that lithium interferes with the phosphatidylinositol (PI) signaling pathway, a crucial second messenger system involved in neurotransmission.

Caption: The Inositol Depletion Hypothesis of Lithium Action.

Experimental Workflow for Inositol Depletion: Early studies on the inositol depletion hypothesis involved measuring the levels of inositol and its phosphates in the brain tissue of lithium-treated animals.

Caption: Experimental workflow for studying inositol depletion.

The Sodium-Lithium Countertransport Hypothesis

Another early area of investigation focused on lithium's interaction with ion transport systems, particularly the sodium-lithium countertransport (Na+/Li+ countertransport) system in red blood cells. It was proposed that alterations in this transport system could reflect changes in neuronal membrane function.

Caption: The Na+/Li+ countertransport system in erythrocytes.

The pioneering research on this compound in the mid-20th century not only introduced a transformative treatment for bipolar disorder but also laid the foundation for a more biological approach to psychiatry. The meticulous, albeit by modern standards simple, experimental designs and the insightful hypotheses generated from this early work continue to be relevant in the ongoing quest to understand the neurobiology of mood disorders and the mechanisms of action of psychotropic medications.

References

- 1. Studies on the lithium transport across the red cell membrane. I. Li+ uphill transport by the Na+-dependent Li+ counter-transport system of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The treatment of manic psychoses by the administration of lithium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. William E. Bunney Jr’s comments. Contributions to Psychiatry Research with Lithium [inhn.org]

- 5. michaeljloomis.com [michaeljloomis.com]

Basic synthesis routes for laboratory-scale lithium carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental synthesis routes for producing lithium carbonate (Li₂CO₃) on a laboratory scale. The following sections detail common experimental protocols, present quantitative data for comparative analysis, and illustrate the chemical pathways involved. This document is intended to serve as a practical resource for scientific professionals requiring high-purity this compound for their research and development activities.

Core Synthesis Methodologies

The laboratory-scale synthesis of this compound primarily revolves around two core strategies: the precipitation of a soluble lithium salt with a carbonate source, and the carbonation of lithium hydroxide. Each method offers distinct advantages regarding precursor availability, required equipment, and achievable purity.

Precipitation from Lithium Chloride Solution

This is one of the most common and straightforward methods for synthesizing this compound in a laboratory setting. It involves the reaction of a soluble lithium salt, typically lithium chloride (LiCl) or lithium sulfate (Li₂SO₄), with a carbonate-containing salt such as sodium carbonate (Na₂CO₃) or ammonium bicarbonate (NH₄HCO₃).

A. Using Sodium Carbonate (Na₂CO₃)

The reaction between lithium chloride and sodium carbonate is a double displacement reaction that yields solid this compound and aqueous sodium chloride. The low solubility of this compound in water, especially at elevated temperatures, drives the precipitation.

Chemical Equation: 2LiCl(aq) + Na₂CO₃(aq) → Li₂CO₃(s)↓ + 2NaCl(aq)

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a lithium chloride solution (e.g., 2.5 mol/L) by dissolving the appropriate mass of anhydrous LiCl in deionized water.

-

Prepare a sodium carbonate solution (e.g., 2.0 mol/L) by dissolving the required mass of anhydrous Na₂CO₃ in deionized water.

-

-

Reaction and Precipitation:

-

Heat the lithium chloride solution to 90-95°C in a stirred reaction vessel[1].

-

Slowly add the sodium carbonate solution to the heated LiCl solution at a controlled rate (e.g., 2.5 mL/min) while maintaining vigorous stirring (e.g., 400 rpm)[2][3]. The simultaneous addition of both reactants to a reaction vessel is also a reported technique[4].

-

Maintain the reaction temperature at 90°C for a set duration (e.g., 1 hour) to promote crystal growth and complete the precipitation[3].

-

-

Isolation and Purification:

-

Separate the precipitated this compound from the mother liquor via vacuum filtration.

-

Wash the collected solid with hot deionized water to remove residual sodium chloride and other soluble impurities.

-

Dry the purified this compound in an oven at 110°C to a constant weight.

-

B. Using Ammonium Bicarbonate (NH₄HCO₃)

This method avoids the introduction of sodium ions, which can be advantageous for achieving higher purity.

Chemical Equation: 2LiCl(aq) + 2NH₄HCO₃(aq) → Li₂CO₃(s)↓ + 2NH₄Cl(aq) + H₂O(l) + CO₂(g)

Experimental Protocol:

-

Preparation of Reactants:

-

Prepare a concentrated solution of lithium chloride.

-

Create an aqueous slurry of ammonium bicarbonate.

-

-

Reaction and Precipitation:

-

Maintain the purified lithium chloride solution at a temperature between 20-40°C.

-

Add the ammonium bicarbonate slurry to the LiCl solution under controlled conditions to precipitate this compound.

-

-

Isolation and Purification:

-

Filter the precipitate from the solution.

-

Wash the solid with deionized water.

-

Dry the product in an oven.

-

Precipitation from Lithium Sulfate Solution

Similar to the chloride route, lithium sulfate (Li₂SO₄) can be used as the lithium source, reacting with sodium carbonate. This method is common when lithium is extracted from ores using sulfuric acid.

Chemical Equation: Li₂SO₄(aq) + Na₂CO₃(aq) → Li₂CO₃(s)↓ + Na₂SO₄(aq)

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a lithium sulfate solution (e.g., containing 10 g/L of Li⁺) by dissolving Li₂SO₄·H₂O in deionized water.

-

Prepare a saturated sodium carbonate solution to act as the precipitating agent.

-

-

Reaction and Precipitation:

-

Heat the lithium sulfate solution to 90°C in a batch reactor with stirring (e.g., 400 rpm).

-

Add the saturated sodium carbonate solution to the reactor at a controlled feed rate (e.g., 3 mL/min).

-

Continue the reaction at 90°C for 1 hour to ensure complete precipitation.

-

-

Isolation and Purification:

-

Filter the resulting slurry to separate the Li₂CO₃ precipitate.

-

Wash the filter cake with hot deionized water to remove the sodium sulfate byproduct.

-

Dry the final product in an oven.

-

Carbonation of Lithium Hydroxide

This method involves the reaction of a lithium hydroxide (LiOH) solution with carbon dioxide (CO₂) gas. It is a suitable process for producing high-purity this compound as it avoids the introduction of other metal cations.

Chemical Equation: 2LiOH(aq) + CO₂(g) → Li₂CO₃(s)↓ + H₂O(l)

Experimental Protocol:

-

Preparation of Lithium Hydroxide Solution:

-

Prepare a solution of lithium hydroxide by dissolving industrial-grade LiOH in hot deionized water.

-

Filter the solution while hot to remove any insoluble impurities.

-

-

Carbonation Reaction:

-

While the LiOH solution is still hot, bubble clean carbon dioxide gas through it with continuous stirring. Alternatively, pieces of dry ice can be carefully added to the solution.

-

Continue the addition of CO₂ until the precipitation of this compound ceases. It is important to control the process to avoid the formation of the more soluble lithium bicarbonate (LiHCO₃) from excess CO₂.

-

-

Isolation and Purification:

-

Filter the hot suspension to collect the this compound precipitate. The solubility of Li₂CO₃ is lower in hot water.

-

Wash the collected solid with hot distilled water until the washings are neutral and free of impurities.

-

Dry the product in an oven at 110°C.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described synthesis routes based on data from cited literature.

Table 1: Synthesis of Li₂CO₃ from Lithium Chloride

| Parameter | Value | Reference |

| Starting Materials | LiCl and Na₂CO₃ | |

| LiCl Concentration | 1.54 - 2.53 mol/L | |

| Na₂CO₃ Concentration | 1.54 - 2.53 mol/L | |

| Reaction Temperature | 55 - 95 °C | |

| Stirring Rate | 300 - 400 rpm | |

| Achieved Yield | ~85.7% | |

| Achieved Purity | ~98.2% |

Table 2: Synthesis of Li₂CO₃ from Lithium Sulfate

| Parameter | Value | Reference |

| Starting Materials | Li₂SO₄ and Na₂CO₃ | |

| Li⁺ Concentration | 0.5 M (~10 g/L) | |

| Precipitant | Saturated Na₂CO₃ solution | |

| Reaction Temperature | 90 °C | |

| Reaction Time | 1 hour | |

| Achieved Recovery | ~80.5% | |

| Achieved Purity | >99% (with optimal SO₄²⁻/Li⁺ ratio) |

Table 3: Synthesis of Li₂CO₃ from Lithium Hydroxide

| Parameter | Value | Reference |

| Starting Materials | LiOH and CO₂ | |

| LiOH Concentration | Saturated solution | |

| Carbonation Agent | CO₂ gas or dry ice | |

| Reaction Temperature | Hot solution (near boiling) | |

| Achieved Yield | ~75% (can be lower due to solubility) | |

| Achieved Purity | High (reagent grade) |

Visualizing Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis routes.

Caption: Workflow for Li₂CO₃ synthesis from LiCl and Na₂CO₃.

Caption: Workflow for Li₂CO₃ synthesis from Li₂SO₄ and Na₂CO₃.

Caption: Workflow for Li₂CO₃ synthesis from LiOH and CO₂.

References

The Cornerstone of Portable Power: Initial Investigations into Lithium Carbonate's Role in Energy Storage

An In-depth Technical Guide

This whitepaper provides a detailed examination of the foundational role of lithium carbonate (Li₂CO₃) in the development of modern energy storage systems, specifically lithium-ion batteries. From its initial identification as a key precursor material to the synthesis of the first commercially viable cathode materials, this compound has been indispensable. This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering a comprehensive overview of the early scientific investigations that propelled the portable electronics revolution.

Introduction: From Mineral to Essential Precursor

Lithium, the lightest of all metals, possesses exceptional electrochemical potential, making it a prime candidate for high-energy-density batteries.[1] Early research in the 1970s by pioneers like M. Stanley Whittingham at ExxonMobil laid the groundwork by demonstrating the concept of a rechargeable lithium-ion battery using a titanium disulfide cathode.[2] However, it was the subsequent development of lithium cobalt oxide (LiCoO₂) by John B. Goodenough and his team in 1980 that unlocked a practical, high-voltage cathode material, paving the way for the commercialization of lithium-ion batteries.[3]

At the heart of this breakthrough was this compound, a stable, widely available, and cost-effective lithium salt.[4] While not an electrochemically active component within the battery itself, this compound serves as the primary raw material—a precursor—for synthesizing various cathode materials, including LiCoO₂, as well as components of the electrolyte.[4] Its chemical properties and purity are critical factors that directly influence the performance, safety, and lifespan of the resulting batteries.

Quantitative Data: Properties and Performance

The quality of this compound is paramount, with "battery-grade" purity being a critical specification for manufacturers. This high purity ensures the electrochemical stability and longevity of the final battery components. Below are tables summarizing the key physicochemical properties of battery-grade this compound and the electrochemical performance of early cathode materials synthesized from it.

Table 1: Physicochemical Properties of Battery-Grade this compound

| Property | Value |

| Chemical Formula | Li₂CO₃ |

| Molecular Weight | 73.89 g/mol |

| Appearance | White crystalline powder |

| Density | ~2.11 g/cm³ |

| Melting Point | ~723 °C (decomposes above this) |

| Solubility in Water | 1.3 g/100 mL at 20°C (decreases with temperature) |

| Purity (Battery Grade) | ≥ 99.5% |

Table 2: Typical Impurity Specifications for Battery-Grade this compound

| Impurity | Maximum Content (%) |

| Sulfate (SO₄²⁻) | ≤ 0.080 |

| Sodium (Na) | ≤ 0.020 |

| Magnesium (Mg) | ≤ 0.0060 |

| Calcium (Ca) | ≤ 0.0040 |

| Iron (Fe) | ≤ 0.0005 |

| Chloride (Cl⁻) | ≤ 0.002 |

| Water (H₂O) | ≤ 0.25 |

Table 3: Early Performance Metrics of LiCoO₂ Cathodes

| Performance Metric | Value | Conditions |

| Theoretical Specific Capacity | 274 mAh/g | - |

| Initial Discharge Capacity | ~140 mAh/g | C/5 rate, Voltage window: 3.0-4.3V |

| Nominal Cell Voltage | ~3.7V vs. Li/Li⁺ | - |

| Cycle Life | >85% capacity retention after 100 cycles | 1C discharge rate |

| Energy Density (Gravimetric) | ~532 Wh/kg | Material level |

Experimental Protocols

The following sections detail the methodologies for key experiments, from the synthesis of LiCoO₂ from this compound to the assembly of a test cell.

Solid-State Synthesis of Lithium Cobalt Oxide (LiCoO₂)

This protocol is based on the conventional high-temperature solid-state reaction method, which was fundamental in early investigations.

Materials:

-

This compound (Li₂CO₃), battery grade

-

Cobalt (II,III) oxide (Co₃O₄) or Cobalt (II) hydroxide (Co(OH)₂), high purity

-

Mortar and pestle (agate)

-

Alumina crucible

-

High-temperature tube furnace

Procedure:

-

Stoichiometric Mixing: Weigh the this compound and cobalt oxide precursors. A slight excess of the lithium source (e.g., a Li:Co molar ratio of 1.02 to 1.05) is often used to compensate for lithium volatilization at high temperatures.

-

Homogenization: Thoroughly mix and grind the powders using an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture. Alternatively, ball-milling for 2 hours can be employed for larger batches.

-

Calcination: Transfer the mixed powder into an alumina crucible. The synthesis is typically a two-step process:

-

Pre-calcination: Heat the mixture in the furnace to a temperature between 650°C and 750°C for 6-8 hours in an air atmosphere. This step initiates the decomposition of the precursors and the formation of the desired crystal structure.

-

Final Sintering: After cooling and intermediate grinding, heat the material again to a higher temperature, typically between 850°C and 900°C, for 10 to 18 hours in air. This ensures the formation of a well-ordered layered hexagonal structure.

-

-

Cooling and Pulverization: Allow the furnace to cool down naturally to room temperature. The resulting LiCoO₂ product is then finely ground to be used in the cathode slurry preparation.

Cathode Slurry Preparation

Materials:

-

Synthesized LiCoO₂ powder (active material)

-

Conductive carbon (e.g., acetylene black or Super C45)

-

Polyvinylidene fluoride (PVDF) binder

-

N-Methyl-2-pyrrolidone (NMP) solvent

Procedure:

-

Drying: Dry the LiCoO₂ active material and the conductive carbon in a vacuum oven (e.g., at 120°C for 2 hours) to remove any moisture.

-

Binder Dissolution: In a separate container, slowly add the PVDF binder to the NMP solvent while stirring until it is completely dissolved. This may take several hours.

-

Mixing: In a planetary mixer or using a magnetic stirrer, blend the pre-weighed active material and conductive carbon powders. A typical weight ratio is 85-90% active material, 5-7.5% conductive carbon, and 5-7.5% PVDF binder.

-

Slurry Formation: Gradually add the PVDF-NMP solution to the powder mixture while continuously mixing. Continue mixing (often overnight) until a homogeneous, viscous slurry is formed. The viscosity is a critical parameter for the subsequent coating process.

Coin Cell Assembly for Electrochemical Testing

Assembly must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from moisture and air.

Components:

-

Prepared cathode disk (punched from a coated aluminum foil)

-

Lithium metal foil (anode/counter electrode)

-

Microporous polymer separator

-

Electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))

-

Coin cell components (case, spacers, spring, gasket)

-

Crimping machine

Procedure:

-

Preparation: Punch out circular disks of the dried cathode-coated foil (e.g., 15mm diameter) and a slightly larger disk of lithium metal foil (e.g., 19mm diameter). Punch out a separator disk (e.g., 20mm diameter).

-

Assembly:

-

Place the cathode disk in the center of the coin cell's bottom case.

-

Add a few drops of electrolyte onto the cathode surface.

-

Carefully place the separator on top of the wetted cathode.

-

Add a few more drops of electrolyte to saturate the separator.

-

Place the lithium metal disk on top of the separator.

-

Add a stainless steel spacer and a spring.

-

Place the gasket and the top cap onto the assembly.

-

-

Crimping: Securely seal the coin cell using a crimping machine to ensure it is airtight and prevent electrolyte leakage.

-

Testing: The assembled coin cell is now ready for electrochemical testing using a battery cycler to measure its charge-discharge capacity, cycle life, and other performance characteristics.

Visualizing the Process: From Precursor to Performance

The following diagrams, generated using the DOT language, illustrate the key pathways in the utilization of this compound for energy storage.

Chemical Transformation Pathway

This diagram illustrates the solid-state reaction pathway from this compound and cobalt oxide to the final layered lithium cobalt oxide cathode material.

Experimental Workflow

This diagram outlines the complete experimental workflow, from the initial precursor materials to the final electrochemical testing of an assembled coin cell.

References

Preliminary Studies on the Biological Effects of Lithium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium carbonate, a simple inorganic salt, has been a cornerstone in the treatment of bipolar disorder for decades. Its mood-stabilizing properties are well-documented, yet the precise molecular mechanisms underlying its therapeutic efficacy remain a subject of intensive research. Preliminary studies have revealed that lithium exerts a multitude of biological effects, primarily by interacting with key intracellular signaling pathways. This technical guide provides an in-depth overview of these preliminary findings, focusing on the core molecular targets of lithium, the downstream signaling cascades it modulates, and the experimental methodologies used to elucidate these effects. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of lithium's biological actions and the development of novel therapeutics for neuropsychiatric disorders.

Core Mechanisms of Action

The biological effects of this compound are complex and multifaceted, stemming from its ability to directly and indirectly modulate the activity of several key enzymes. The two most well-characterized primary targets of lithium are Inositol Monophosphatase (IMPase) and Glycogen Synthase Kinase-3β (GSK-3β) .[1][2][3][4][5] Inhibition of these enzymes by lithium disrupts major signaling pathways, including the phosphatidylinositol (PI) and the Wnt/β-catenin signaling cascades, leading to a wide range of downstream cellular responses.

Data Presentation: Inhibition of Primary Molecular Targets

The following table summarizes the quantitative data on the inhibitory effects of lithium on its primary molecular targets, IMPase and GSK-3β. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify the potency of an inhibitor.

| Target Enzyme | Inhibitor | IC50 / Ki | Cell/System Type | Reference |

| Inositol Monophosphatase (IMPase) | Lithium Chloride (LiCl) | Ki = 0.5-1.2 mM | Rat Brain, Bovine Brain, SK-N-SH Cells | |

| Glycogen Synthase Kinase-3β (GSK-3β) | Lithium Chloride (LiCl) | IC50 ≈ 2 mM | In vitro | |

| Glycogen Synthase Kinase-3β (GSK-3β) | Lithium | Ki ≈ 1–2 mM | Mammals, Amphibians, Drosophila, Dictyostelium |

Key Signaling Pathways Modulated by Lithium

The Phosphatidylinositol (PI) Signaling Pathway

Lithium's inhibition of IMPase leads to the disruption of the PI signaling pathway. IMPase is a crucial enzyme in the recycling of inositol, which is a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key membrane phospholipid that, upon hydrolysis by phospholipase C (PLC), generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By inhibiting IMPase, lithium leads to an accumulation of inositol monophosphates and a depletion of free inositol, thereby dampening the signaling cascade that is dependent on the regeneration of PIP2.

The Wnt/β-catenin Signaling Pathway

Lithium is a direct inhibitor of GSK-3β, a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3β, lithium prevents the phosphorylation and degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it acts as a transcriptional co-activator, stimulating the expression of Wnt target genes such as Cyclin D1 and c-Myc.

Data Presentation: Effects on the Wnt/β-catenin Pathway

The following table summarizes the observed effects of lithium on key components and targets of the Wnt/β-catenin signaling pathway.

| Cell/System Type | Lithium Compound & Concentration | Observed Effect | Quantitative Change | Reference |

| Porcine Myoblasts | 25 mM LiCl | Increased β-catenin protein levels | Consistently increased | |

| Porcine Myoblasts | 25 mM LiCl | Increased phosphorylated GSK-3β (Ser9) | Increased | |

| Rat Auditory Cortex | LiCl treatment | Increased phosphorylated GSK-3β (Ser9) | P < 0.05 | |

| Rat Auditory Cortex | LiCl treatment | Increased total β-catenin | P < 0.05 | |

| Huh7 cells | 20 mM LiCl | Increased Cyclin D1 protein levels | Moderate increase |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound's biological effects.

Inositol Monophosphatase (IMPase) Activity Assay (Malachite Green Method)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the substrate (inositol monophosphate) by the enzymatic activity of IMPase.

Materials:

-

IMPase enzyme preparation

-

Inositol-1-phosphate (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)

-

Malachite Green Reagent A (Malachite green in sulfuric acid)

-

Malachite Green Reagent B (Ammonium molybdate in sulfuric acid)

-

Phosphate Standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Phosphate Standards: Prepare a serial dilution of the Phosphate Standard solution in Assay Buffer to generate a standard curve.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

IMPase enzyme preparation

-

Assay Buffer

-

Initiate the reaction by adding the inositol-1-phosphate substrate.

-

Include a "no enzyme" control well containing only the substrate and Assay Buffer.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction and Color Development:

-

Stop the reaction by adding Malachite Green Reagent A to each well.

-

Add Malachite Green Reagent B to each well and incubate at room temperature for 15-20 minutes to allow for color development.

-